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The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical

regulator of a wide array of cellular processes, including proliferation, motility, migration, and

invasion.[1][2] While essential for normal physiological functions like embryonic development

and tissue regeneration, its aberrant activation is a well-documented driver in the development

and progression of numerous human cancers.[2][3][4] Dysregulation of the MET signaling

pathway can occur through various mechanisms, including gene amplification, mutations,

protein overexpression, and ligand-dependent loops, often correlating with poor clinical

outcomes and drug resistance.[5]

This guide provides an in-depth overview of the essential tools and methodologies used to

investigate the multifaceted role of MET kinase in oncology. It details the primary signaling

cascades, outlines experimental protocols for assessing MET status and activity, and

summarizes the therapeutic strategies developed to target this pathway.

Mechanisms of MET Dysregulation in Cancer
Aberrant MET signaling in cancer is driven by several distinct molecular alterations.

Understanding these mechanisms is crucial for selecting appropriate research models and

diagnostic strategies. The primary modes of MET dysregulation are summarized below.
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Alteration Type
Functional

Consequence

Commonly

Associated Cancers

Primary Detection

Method(s)

Gene Amplification

Increased MET

protein

overexpression,

leading to ligand-

independent

constitutive activation.

[3][6]

Non-Small Cell Lung

Cancer (NSCLC),

Gastric Cancer, Liver

Carcinoma, Kidney

Cancer.[3][7][8]

Fluorescence In Situ

Hybridization (FISH),

Next-Generation

Sequencing (NGS)

Activating Mutations

Ligand-independent

kinase activation and

signaling. Point

mutations in the

kinase domain can

confer sensitivity to

specific inhibitors.[7]

[9]

Papillary Renal Cell

Carcinoma, NSCLC,

Childhood

Hepatocellular

Carcinoma.[3][7]

Next-Generation

Sequencing (NGS)

Exon 14 Skipping

Deletion of the

juxtamembrane

domain responsible

for CBL E3 ubiquitin

ligase binding, leading

to reduced MET

degradation and

increased protein

levels.[4]

Non-Small Cell Lung

Cancer (NSCLC).[6]

Next-Generation

Sequencing (NGS),

RT-PCR

Gene Fusions

Creation of a fusion

protein with a partner

gene (e.g., KIF5B)

that promotes

constitutive

dimerization and

kinase activation.[8]

[10]

Non-Small Cell Lung

Cancer (NSCLC),

Glioblastoma.[7][8]

Next-Generation

Sequencing (NGS),

FISH
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Protein

Overexpression

Increased MET

receptor density on

the cell surface,

enhancing sensitivity

to HGF and potentially

leading to ligand-

independent signaling.

[10][11]

NSCLC, Gastric

Cancer, Colorectal

Cancer.[6][10]

Immunohistochemistry

(IHC), Western Blot

MET Signaling Pathways
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and

undergoes autophosphorylation at multiple tyrosine residues. This creates docking sites for

various adaptor proteins, leading to the activation of several key downstream signaling

cascades that drive oncogenic phenotypes.[10]

The primary pathways include:

RAS-RAF-MEK-ERK (MAPK) Pathway: Principally involved in cell proliferation, motility, and

cell cycle progression.[1][2]

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: A crucial mediator of cell survival, anti-

apoptosis, and proliferation.[8]

Signal Transducer and Activator of Transcription 3 (STAT3): Activation of this pathway

promotes cell survival, angiogenesis, and invasion.[5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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